molecular formula C9H5ClOS3 B11473660 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione

Cat. No.: B11473660
M. Wt: 260.8 g/mol
InChI Key: LEPYFTHFMLZGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is a heterocyclic compound that belongs to the class of 1,2-dithiole-3-thiones. These compounds are known for their significant pharmacological activities, including their ability to produce hydrogen sulfide, a gaseous signaling molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione typically involves the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with phenol in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as xylene . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group replaces one of the chlorine atoms.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactivity

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is known for its ability to undergo various chemical reactions, making it a versatile building block in synthetic chemistry. Its reactivity includes:

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. This allows for the synthesis of various substituted derivatives depending on the nucleophile used .
  • Dimerization : The compound can dimerize under specific conditions to form larger molecular structures, such as 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione), which may exhibit distinct pharmacological properties .

Biological Applications

The biological applications of this compound are primarily linked to its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles:

  • Antioxidant Activity : Research indicates that this compound can induce antioxidative defenses in tissues. For example, it has been shown to protect against oxidative stress in models of endotoxin-induced sepsis by enhancing the body's antioxidative capabilities .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves modulation of inflammatory pathways through H₂S signaling .
  • Neuroprotective Properties : Studies suggest that compounds like this compound may offer neuroprotection against oxidative damage in neuronal cells, which could be beneficial in neurodegenerative disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Cancer Research : The compound has been evaluated for its antitumor activity. Its ability to modulate cellular signaling pathways may contribute to its efficacy against various cancer cell lines .
  • Pharmacological Development : Due to its diverse biological activities, there is ongoing research into developing new drugs based on this compound structure. It serves as a lead compound for synthesizing novel derivatives with enhanced biological properties .

Industrial Applications

The industrial applications of this compound include:

  • Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and material synthesis .
  • Chemical Processes : In chemical manufacturing, this compound can be utilized as an intermediate or precursor for synthesizing other valuable chemicals and pharmaceuticals due to its reactivity profiles .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated protective effects against LPS-induced mortality in mice when administered post-exposure.
NeuroprotectionShowed potential in protecting neuronal cells from oxidative stress.
Dimerization ReactionsInvestigated the formation of dimeric products under specific conditions, highlighting its synthetic utility.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide. This gaseous molecule acts as a signaling agent in various biological pathways, including the modulation of inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to release hydrogen sulfide makes it particularly valuable in research focused on gaseous signaling molecules .

Biological Activity

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is a member of the dithiolethione family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological systems. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : Dithiolethiones are known for their ability to modulate oxidative stress. They can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Modulation of Enzyme Activity : this compound has been reported to influence the activity of conjugative enzymes, which play a critical role in drug metabolism and detoxification processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including breast and colon cancer.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT29 (Colon Cancer)12Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10Inhibition of proliferation

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration.

Concentration (µM)% Inhibition
1045
2570
5085

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Case Study 2: Protective Effects Against Oxidative Stress

Another investigation assessed the protective effects of this compound against oxidative stress-induced damage in liver cells. Results indicated that pre-treatment with this compound significantly decreased markers of oxidative stress and improved cell viability.

Properties

Molecular Formula

C9H5ClOS3

Molecular Weight

260.8 g/mol

IUPAC Name

4-chloro-5-phenoxydithiole-3-thione

InChI

InChI=1S/C9H5ClOS3/c10-7-8(13-14-9(7)12)11-6-4-2-1-3-5-6/h1-5H

InChI Key

LEPYFTHFMLZGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=S)SS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.